Besifloxacina clorhidrato

Descripción general

Descripción

El hidrocloruro de besifloxacina es un antibiótico fluoroquinolónico de cuarta generación utilizado principalmente para el tratamiento de la conjuntivitis bacteriana. Fue desarrollado por SSP Co. Ltd., Japón, y se comercializa bajo el nombre comercial Besivance . Este compuesto es conocido por su amplia actividad contra una amplia gama de patógenos oculares Gram-positivos y Gram-negativos .

Aplicaciones Científicas De Investigación

El hidrocloruro de besifloxacina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de las fluoroquinolonas.

Biología: Investigado por sus efectos sobre los mecanismos de replicación y reparación del ADN bacteriano.

Medicina: Extensamente estudiado por su eficacia en el tratamiento de infecciones bacterianas, particularmente infecciones oculares.

Industria: Utilizado en el desarrollo de sistemas avanzados de administración de fármacos, como nanocristales y nanoemulsiones, para mejorar su solubilidad y biodisponibilidad

Mecanismo De Acción

El hidrocloruro de besifloxacina ejerce sus efectos antibacterianos inhibiendo dos enzimas bacterianas clave: la ADN girasa y la topoisomerasa IV. Estas enzimas son esenciales para la síntesis y replicación del ADN bacteriano. Al inhibir estas enzimas, el hidrocloruro de besifloxacina interrumpe los procesos de replicación, transcripción y reparación del ADN, lo que lleva a la muerte celular bacteriana .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de besifloxacina se sintetiza mediante una serie de reacciones químicas que implican la formación de la estructura principal de quinolona, seguida de la introducción de varios sustituyentes. La ruta sintética generalmente implica los siguientes pasos:

- Formación del núcleo de quinolona.

- Introducción del grupo ciclopropilo.

- Pasos de cloración y fluoración.

- Formación de la sal de hidrocloruro.

Métodos de Producción Industrial: En entornos industriales, el hidrocloruro de besifloxacina se produce utilizando técnicas de síntesis química a gran escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y calidad del producto final. Se emplean métodos de purificación avanzados, como la cristalización y la cromatografía, para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de besifloxacina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolona u otros grupos funcionales.

Sustitución: Las reacciones de halogenación y otras reacciones de sustitución pueden introducir o reemplazar grupos funcionales en el anillo de quinolona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en condiciones controladas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de besifloxacina con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

El hidrocloruro de besifloxacina se compara con otros antibióticos fluoroquinolónicos, como la ciprofloxacina, la moxifloxacina y la gatifloxacina. Si bien todos estos compuestos comparten un mecanismo de acción similar, el hidrocloruro de besifloxacina es único debido a su actividad equilibrada contra la ADN girasa y la topoisomerasa IV, así como a su bajo potencial para desarrollar resistencia bacteriana .

Compuestos Similares:

- Ciprofloxacina

- Moxifloxacina

- Gatifloxacina

El hidrocloruro de besifloxacina destaca por su eficacia en el tratamiento de infecciones oculares y su formulación avanzada para una mejor administración de fármacos .

Propiedades

IUPAC Name |

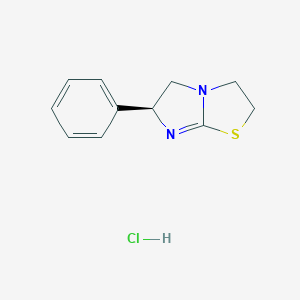

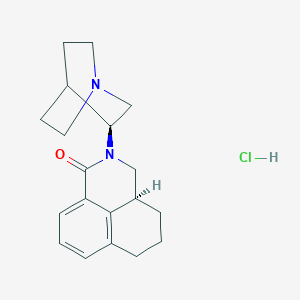

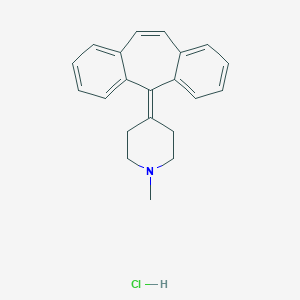

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQBICKXAAKXAY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193529 | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405165-61-9 | |

| Record name | Besifloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BESIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does besifloxacin hydrochloride exert its antibacterial effect?

A1: Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV. [] These enzymes are crucial for bacterial DNA replication and transcription. [] By inhibiting these enzymes, besifloxacin hydrochloride disrupts bacterial DNA synthesis, leading to cell death. []

Q2: What is the molecular formula and weight of besifloxacin hydrochloride?

A2: Besifloxacin hydrochloride has the molecular formula C19H22ClFN3O3Cl, with a molecular weight of 438.31 g/mol. []

Q3: Are there any spectroscopic data available for besifloxacin hydrochloride?

A3: Yes, various spectroscopic techniques have been employed to characterize besifloxacin hydrochloride. Studies have utilized ultraviolet-visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy to analyze the compound. [, , , ]

Q4: How stable is besifloxacin hydrochloride under various storage conditions?

A4: Stability studies on besifloxacin hydrochloride formulations have been conducted, including those investigating pH-triggered in-situ gels and solid-lipid nanoparticles. [, ] Results indicate that the compound demonstrates acceptable stability profiles under recommended storage conditions. [, ]

Q5: How do structural modifications of besifloxacin hydrochloride influence its antibacterial activity?

A5: While specific SAR studies on besifloxacin hydrochloride are limited in the provided papers, it is known that the R-enantiomer of besifloxacin hydrochloride exhibits significantly higher antibacterial activity compared to the S-enantiomer. [, ]

Q6: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of besifloxacin hydrochloride?

A6: Researchers have explored various formulation strategies, including:

- In-situ gels: These formulations undergo a sol-to-gel transition in the eye, improving ocular residence time and bioavailability. [, ]

- Nanostructured lipid carriers (NLCs): NLCs encapsulate besifloxacin hydrochloride, enhancing its solubility, permeability, and controlled release. []

- Nanosponges: These porous nanoparticles offer controlled drug release and improved ocular drug delivery. []

- Liposomal gels: Liposomes loaded with besifloxacin hydrochloride incorporated into a gel base can enhance drug penetration and prolong drug release. []

Q7: What is the pharmacokinetic profile of besifloxacin hydrochloride following topical ocular administration?

A7: Topical ocular administration of besifloxacin hydrochloride achieves high and sustained concentrations in human tears. [] It also demonstrates good ocular tissue penetration in animal models. []

Q8: What are the findings from in vitro and in vivo studies evaluating the efficacy of besifloxacin hydrochloride?

A9: In vitro studies have confirmed the potent antibacterial activity of besifloxacin hydrochloride against various ocular pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. [, ] Ex vivo studies using corneal models have demonstrated superior corneal permeation for besifloxacin hydrochloride formulations compared to marketed eye drops. []

Q9: Are there any reported mechanisms of resistance to besifloxacin hydrochloride?

A10: While besifloxacin hydrochloride possesses potent activity against a broad spectrum of bacteria, the development of resistance is a concern with all antibiotics. [] The research papers provided do not delve into specific resistance mechanisms for besifloxacin hydrochloride.

Q10: What analytical techniques are commonly employed to quantify besifloxacin hydrochloride in formulations?

A10: Several analytical methods have been developed and validated for quantifying besifloxacin hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of besifloxacin hydrochloride and its potential impurities. [, , , , , , , , , ]

- UV-Vis Spectrophotometry: This technique offers a simple and rapid approach for quantifying besifloxacin hydrochloride in various matrices. [, , ]

- Thin-Layer Chromatography (TLC): Coupled with densitometry, TLC enables the separation and quantification of besifloxacin hydrochloride. []

- Fluorometric methods: These methods utilize the fluorescent properties of besifloxacin hydrochloride for sensitive and specific quantitation. []

Q11: What are the key parameters evaluated during the validation of analytical methods for besifloxacin hydrochloride?

A11: Validation studies for analytical methods quantifying besifloxacin hydrochloride typically assess parameters such as:

- Specificity: Ensuring the method can accurately differentiate the drug from other components in the sample. [, , ]

- Linearity: Evaluating the proportional relationship between the drug concentration and the analytical signal. [, , ]

- Accuracy: Determining the closeness of measured values to the true value. [, , ]

- Precision: Assessing the degree of agreement among individual test results. [, , ]

- Limits of Detection (LOD) and Quantitation (LOQ): Determining the lowest concentrations at which the drug can be reliably detected and quantified. [, , ]

- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, , ]

Q12: What are the advantages of using nanocarriers for ocular delivery of besifloxacin hydrochloride?

A12: Nanocarriers like NLCs and nanosponges offer several advantages for ocular drug delivery:

- Improved solubility and bioavailability: They can encapsulate hydrophobic drugs like besifloxacin hydrochloride, improving their solubility and enhancing corneal permeation. [, ]

- Sustained drug release: Nanocarriers can provide prolonged drug release, reducing the dosing frequency and improving therapeutic efficacy. [, ]

- Enhanced patient compliance: By reducing dosing frequency and potentially improving drug efficacy, nanocarriers can lead to better patient compliance. [, ]

Q13: How do different formulations impact the dissolution and solubility of besifloxacin hydrochloride?

A14: Formulations like NLCs significantly improve the dissolution and solubility of besifloxacin hydrochloride by encapsulating the drug within its lipid core. [] This is particularly important for hydrophobic drugs to enhance their bioavailability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.